Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related indole derivatives involves various chemical reactions. For instance, the compound methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate was synthesized and characterized using techniques such as XRD, FT-IR, UV–Vis, and NMR . Another related compound, methyl 2-(1H-indole-3-carboxamido)acetate, was synthesized by the condensation of methyl aminoacetate with 3-trichloroacetylindole . These methods highlight the versatility of synthetic approaches in creating indole derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was determined, revealing the arrangement of molecules in the crystal lattice . The indole skeleton in these compounds is typically planar or nearly planar, which can influence their chemical reactivity and interactions .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. The regioselective addition of aromatic amines at the exocyclic C=C bond of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters is one such reaction, leading to the formation of arylamino-indolyl acetates . These reactions are crucial for modifying the chemical structure and properties of the indole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are studied using both experimental and theoretical methods. Density functional theory (DFT) calculations provide insights into the local and global chemical activities, molecular properties, and non-linear optical behaviors of these compounds . The intermolecular hydrogen bonding observed in the crystal structures of these compounds can significantly affect their physical properties, such as solubility and melting points .
Scientific Research Applications
Chemical Synthesis and Modification
Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates are known to react with aromatic amines, resulting in regioselective addition at the α-position of the activated exocyclic C=C bond. This process yields methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, demonstrating the compound's role in the synthesis of more complex chemical structures (Koz’minykh et al., 2006).
COX-2 Inhibition
2-(2-Arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-1 and COX-2). Certain compounds within this group have shown selective COX-2 inhibition, suggesting potential therapeutic applications in reducing the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).
Antimicrobial Activity
Novel indole derivatives synthesized from 2, 5-disubstituted Indole 3-carboxaldehydes have shown significant in-vitro antimicrobial activities against various microbial strains. This indicates the potential of these derivatives, synthesized from compounds like Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate; hydrochloride, in combating microbial infections (Anekal & Biradar, 2012).
Synthesis and Characterization of Novel Compounds
The compound has been used in the synthesis and characterization of new chemical structures, such as 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. These novel compounds have been evaluated for their antimicrobial activity, providing insights into their potential pharmaceutical applications (Muralikrishna et al., 2014).
Corrosion Inhibition
Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and similar compounds have been synthesized and investigated for their effectiveness as corrosion inhibitors of C38 steel in hydrochloric acid solutions. Their high percentage protection and adherence to the Langmuir adsorption isotherm highlight the compound's potential in corrosion prevention applications (Missoum et al., 2013).
Safety And Hazards
- Warning: Harmful if ingested or inhaled.
- Avoid contact with eyes, skin, and clothing.
- Dispose of properly according to regulations.
Future Directions
- Investigate its potential as a therapeutic agent.
- Explore its interactions with biological receptors.
- Assess its pharmacological properties.
Please note that additional research and analysis are required to fully understand the compound’s properties and potential applications. 🌟
properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,8,12H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWCXLLVKNKNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2=CC=CC=C12.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride |
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